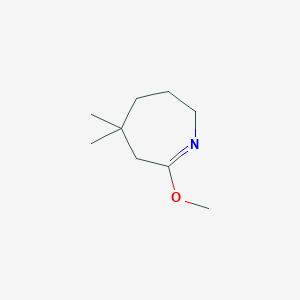![molecular formula C26H31FN4O4 B065654 N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide CAS No. 176378-79-3](/img/structure/B65654.png)
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, also known as FLAP inhibitor, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential therapeutic applications. The FLAP inhibitor is an important drug target for the treatment of various inflammatory diseases, including asthma, rheumatoid arthritis, and atherosclerosis.
Mechanism of Action
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor works by inhibiting the enzyme 5-lipoxygenase-activating protein (N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide), which is involved in the production of leukotrienes. Leukotrienes are lipid mediators of inflammation that are produced by leukocytes. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor prevents the binding of arachidonic acid to N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide, which is the first step in the production of leukotrienes. This results in a decrease in the production of leukotrienes and a reduction in inflammation.
Biochemical and Physiological Effects:
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been shown to have significant biochemical and physiological effects. It has been found to reduce the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has also been found to reduce the infiltration of inflammatory cells into tissues. Additionally, it has been shown to reduce the production of reactive oxygen species, which are involved in the development of oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor in lab experiments is that it is a selective inhibitor of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide and does not affect other enzymes involved in the production of eicosanoids. This makes it a useful tool for studying the role of leukotrienes in various inflammatory diseases. However, one of the limitations of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor is that it has poor solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor research. One direction is to explore its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease, multiple sclerosis, and psoriasis. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, there is a need to develop more potent and selective N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitors with improved solubility and pharmacokinetic properties.
Synthesis Methods
The synthesis of N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor involves a series of chemical reactions, including condensation, reduction, and acylation. The starting material is 4-fluoroacetophenone, which is condensed with ethyl acetoacetate to form 1-(4-fluorophenyl)-3-methyl-4-oxo-2-pyrazoline. The pyrazoline is then reduced with sodium borohydride to form 1-(4-fluorophenyl)-3-methyl-4-hydroxypyrazoline. The final step involves acylation of the hydroxypyrazoline with N-(tert-butoxycarbonyl)-3,5-ditert-butyl-4-hydroxybenzamide to form the N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor.
Scientific Research Applications
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to inhibit the production of leukotrienes, which are potent mediators of inflammation. N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide inhibitor has been found to be effective in reducing inflammation in animal models of asthma, rheumatoid arthritis, and atherosclerosis. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
properties
CAS RN |
176378-79-3 |
|---|---|
Product Name |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
Molecular Formula |
C26H31FN4O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide |
InChI |
InChI=1S/C26H31FN4O4/c1-25(2,3)17-12-14(13-18(20(17)32)26(4,5)6)22(33)29-19-21(28)31(24(35)30(7)23(19)34)16-10-8-15(27)9-11-16/h8-13,32H,28H2,1-7H3,(H,29,33) |
InChI Key |
ISNRNGMGJWVODT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N |
synonyms |
Benzamide, N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-3,5-bis(1,1-dimethylethyl)-4-hydroxy- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)







![2-[5-(2-Bromo-5-methoxyphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B65599.png)
![5-[(Cyclopropylmethyl)thio]-1,3,4-thiadiazole-2-thiol](/img/structure/B65600.png)


